molecular formula C14H18N2O3 B2480008 N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 2270918-62-0

N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide

Cat. No.: B2480008
CAS No.: 2270918-62-0
M. Wt: 262.309
InChI Key: NUDNCMRZMVNXOZ-UHFFFAOYSA-N
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Description

N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development. The presence of the morpholine ring in its structure contributes to its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-methoxy-4-nitrophenol with morpholine to form 2-methoxy-4-(morpholin-4-yl)phenol.

    Reduction: The nitro group in the intermediate is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Acylation: The final step involves the acylation of the amine group with prop-2-enoyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide has several scientific research applications, including:

    Medicinal Chemistry: Used in the development of drugs targeting various diseases such as cancer, inflammation, and neurological disorders.

    Biological Studies: Employed in studying the biological pathways and mechanisms of action of morpholine derivatives.

    Industrial Applications: Used as an intermediate in the synthesis of other pharmacologically active compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide
  • 2-({5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide

Uniqueness

N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide is unique due to its specific structural features, such as the presence of the methoxy group and the prop-2-enamide moiety. These features contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

N-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-14(17)15-12-5-4-11(10-13(12)18-2)16-6-8-19-9-7-16/h3-5,10H,1,6-9H2,2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDNCMRZMVNXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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